Pharmacokinetics and pharmacodynamics of ¹⁸F-FCWAY
Pharmacokinetics and pharmacodynamics of ¹⁸F-FCWAY
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ¹⁸F-FCWAY
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ¹⁸F-FCWAY, a fluorinated analog of the potent 5-HT1A receptor antagonist, WAY-100635. Developed as a positron emission tomography (PET) radioligand, ¹⁸F-FCWAY allows for the in vivo quantification and visualization of serotonin 5-HT1A receptors in the brain. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research in neuropharmacology and molecular imaging.
Pharmacodynamics
¹⁸F-FCWAY is a selective antagonist for the serotonin 1A (5-HT1A) receptor. Its binding affinity and receptor interaction profile are critical for its use in PET imaging.
Binding Affinity
The binding affinity of FCWAY for the 5-HT1A receptor has been characterized, demonstrating high affinity. The isomeric conformation of the fluorocyclohexyl group significantly influences this affinity.
| Parameter | Ligand | Value | Species | Assay Type | Reference |
| IC₅₀ | trans-¹⁸F-FCWAY | 1.7 nM | Not Specified | In Vitro Binding Assay | [1] |
| IC₅₀ | cis-¹⁸F-FCWAY | 21 nM | Not Specified | In Vitro Binding Assay | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the specific binding of a radioligand.[2] The trans isomer shows substantially higher affinity.
Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. Upon agonist binding, it initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, ¹⁸F-FCWAY binds to the receptor without activating this pathway, thereby blocking the binding of endogenous serotonin and other agonists.
Pharmacokinetics
The pharmacokinetic profile of ¹⁸F-FCWAY is characterized by rapid brain uptake and washout, significant metabolism, and interaction with efflux transporters at the blood-brain barrier (BBB).
Absorption and Distribution
Following intravenous injection, ¹⁸F-FCWAY is distributed throughout the body. Its ability to cross the BBB is a key feature for a brain imaging agent.
| Parameter | Value | Brain Region | Species | Method | Reference |
| Peak Brain Uptake (SUV) | ~3 | Not Specified | Human | PET | [3] |
| Plasma Free Fraction | 13% | N/A | Human | Not Specified | [4] |
| Increase in Brain Uptake (VT) with P-gp Inhibition | 60-100% | Hippocampus, Insula, Cingulate, Striatum, Amygdala, Cerebellum | Human | PET with Tariquidar | [3] |
SUV (Standardized Uptake Value) is a semi-quantitative measure used in PET imaging. VT (Total Distribution Volume) reflects the tissue-to-plasma concentration ratio at equilibrium.
Metabolism and Excretion
¹⁸F-FCWAY undergoes rapid metabolism in vivo. The primary routes of metabolism include hydrolysis of the amide linkage and defluorination.[5][6]
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Metabolites: The major metabolites identified are [¹⁸F]FC (a radiolabeled cyclohexanecarboxylic acid species) and free [¹⁸F]fluoride.[5] The [¹⁸F]FC metabolite is known to cross the blood-brain barrier, which necessitates the use of multi-compartment models for accurate quantification of receptor binding.[3][7]
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Plasma Clearance: The parent compound is cleared rapidly from the plasma. After an initial peak at approximately 1 minute post-injection, the concentration of ¹⁸F-FCWAY drops to about 2.4% of the peak value by 12 minutes and to less than 0.5% by 60 minutes.[8]
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Defluorination: In vivo defluorination leads to the uptake of ¹⁸F-fluoride ions in bone, which can create artifacts in PET images, particularly in brain regions adjacent to the skull.[5][9]
Interaction with BBB Efflux Transporters
¹⁸F-FCWAY has been identified as a weak substrate for P-glycoprotein (P-gp), a key efflux transporter at the BBB.[3][4][10] This interaction leads to a rapid washout from the brain.[3] Inhibition of P-gp with agents like tariquidar has been shown to significantly increase the brain uptake of ¹⁸F-FCWAY, confirming its substrate status.[3][11] Ex vivo studies in knockout mice have indicated that ¹⁸F-FCWAY is a substrate for P-gp but not for the Breast Cancer Resistance Protein (BCRP).[3][11]
Experimental Protocols
This section details the methodologies for key experiments involving ¹⁸F-FCWAY.
Radiosynthesis of ¹⁸F-FCWAY
The radiosynthesis of ¹⁸F-FCWAY is typically achieved through a one-step nucleophilic substitution reaction.
References
- 1. An In Vivo Comparison of Cis- and Trans- [18F]Mefway in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. 18F-FCWAY, a serotonin 1A receptor radioligand, is a substrate for efflux transport at the human blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative assessment of 18F-Mefway as a serotonin 5-HT1A receptor PET imaging agent across species-rodents, nonhuman primates, and humans¶ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Evaluation of 18F-Mefway, a PET Radioligand Specific to Serotonin-1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species differences in metabolites of PET ligands: serotonergic 5-HT1A receptor antagonists 3-trans-FCWAY and 3-cis-FCWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. First-in-human evaluation of 18F-mefway, a PET radioligand specific to serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (18)F-FCWAY, a serotonin 1A receptor radioligand, is a substrate for efflux transport at the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
